2-Acetamidophenethyl Alcohol
Description
2-Acetamidophenethyl Alcohol (CAS 69258-86-2) is a chemical compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. Its IUPAC name is N-[2-(2-hydroxyethyl)phenyl]acetamide, characterized by an acetamido group attached to a phenethyl alcohol backbone. Key properties include a boiling point of 391.3°C (at 760 mmHg), density of 1.172 g/cm³, and a calculated XLogP3 value of 0.1, indicating moderate hydrophilicity .
This compound has been utilized in patents as an additive in alcohol-based fuels to reduce pollutant emissions and as a histamine H4 receptor antagonist in pharmaceutical research . Its structure features two hydrogen bond donors (hydroxyl and acetamido groups) and two acceptors, contributing to its reactivity and biological interactions.
Properties
IUPAC Name |
N-[2-(2-hydroxyethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(13)11-10-5-3-2-4-9(10)6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNPJOCIOSNHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219323 | |
| Record name | Acetanilide, 2'-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69258-86-2 | |
| Record name | Acetanilide, 2'-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069258862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, 2'-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetamidophenethyl Alcohol can be synthesized through various methods. One common synthetic route involves the reaction of 2-aminophenethanol with 2-acetyl-4,5-dichloro-3(2H)-pyridazinone in the presence of a suitable solvent like tetrahydrofuran . The reaction typically occurs at room temperature and yields the desired product in high purity.
Industrial Production Methods: Industrial production of 2-Acetamidophenethyl Alcohol often involves the catalytic hydrogenation of phenylacetonitrile followed by acetylation. This method is favored due to its scalability and cost-effectiveness. The reaction conditions usually include high pressure and temperature, along with the use of catalysts such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamidophenethyl Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to yield primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylacetic acid or acetophenone.
Reduction: Formation of 2-aminophenethyl alcohol.
Substitution: Formation of various substituted phenethyl derivatives.
Scientific Research Applications
2-Acetamidophenethyl Alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of fragrances, pharmaceuticals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Acetamidophenethyl Alcohol involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, including gamma-aminobutyric acid (GABA) and glutamate pathways . The compound may also influence the activity of enzymes involved in metabolic processes, thereby exerting its effects on cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations
Paracetamol (Acetaminophen)
- Structure : Contains an acetamido group and hydroxyl group on a benzene ring but lacks the ethyl alcohol chain.
- Key Differences: Lower molecular weight (151.16 g/mol) and higher XLogP3 (0.51) compared to 2-Acetamidophenethyl Alcohol.
2-Aminophenethyl Alcohol
- Structure : Replaces the acetamido group with an amine group.
- Key Differences :
- Increased reactivity due to the free amine, leading to applications in organic synthesis.
- Lower XLogP3 (-0.3 ) compared to 2-Acetamidophenethyl Alcohol, suggesting higher hydrophilicity .
2-Fluorophenethyl Alcohol
Positional and Substitutional Isomers
4-Acetamidophenylacetic Acid
- Structure : Free carboxylic acid instead of an ethyl alcohol group.
- Key Differences :
- Higher acidity (pKa ~4.5) due to the carboxylic acid, impacting pharmacokinetics.
- Used in drug intermediates but less stable in fuel additives .
2-(2,6-Dichlorophenyl)acetamide
- Structure : Dichloro substituents on the benzene ring.
- Key Differences :
- Chlorine atoms increase molecular weight (204.03 g/mol ) and lipophilicity (XLogP3 2.1 ).
- Exhibits distinct biological activity, including antimicrobial properties .
Ester Derivatives
Ethyl 2-(4-acetamidophenyl)acetate
- Structure : Ethyl ester replaces the hydroxyl group.
- Key Differences :
- Enhanced lipophilicity (XLogP3 1.8 ) improves membrane permeability.
- Used in prodrug formulations but lacks the reducing properties of the alcohol group .
Methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride
- Structure : Imidate group with chlorine substituents.
- Key Differences :
- Reacts as an electrophile in peptide synthesis, unlike the nucleophilic alcohol.
- Unique applications in high-throughput chemical libraries .
Table 1: Physical and Chemical Properties
| Compound Name | Molecular Weight (g/mol) | XLogP3 | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 2-Acetamidophenethyl Alcohol | 179.22 | 0.1 | 391.3 | Acetamido, hydroxyl |
| Paracetamol | 151.16 | 0.51 | 210 (decomposes) | Acetamido, hydroxyl |
| 2-Fluorophenethyl Alcohol | 140.16 | 1.2 | 225 | Fluorine, hydroxyl |
| 2-(2,6-Dichlorophenyl)acetamide | 204.03 | 2.1 | 315 | Dichloro, acetamido |
Biological Activity
2-Acetamidophenethyl alcohol, also known as phenethylacetamide, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
2-Acetamidophenethyl alcohol is an aromatic compound characterized by the following structural formula:
It consists of a phenethyl group linked to an acetamido group, which contributes to its unique biological properties. The compound is known for its moderate solubility in water and higher solubility in organic solvents.
1. Antimicrobial Properties
Research indicates that 2-acetamidophenethyl alcohol exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations aimed at treating infections .
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated, revealing that it can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic potential in inflammatory diseases .
3. Analgesic Activity
Preliminary studies have suggested that 2-acetamidophenethyl alcohol may possess analgesic properties. Its mechanism is thought to involve the modulation of pain pathways in the central nervous system, similar to other analgesics like acetaminophen .
Toxicological Studies
Toxicokinetic studies have shown that 2-acetamidophenethyl alcohol undergoes hydrolysis by carboxylesterases, leading to the formation of phenethyl alcohol and acetic acid. This metabolic pathway is critical for understanding its safety profile and potential toxicity .
Table 1: Summary of Toxicological Data
| Study Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed at therapeutic doses |
| Repeated-Dose Toxicity | No observed adverse effects at specified NOAEL levels |
| Metabolism | Hydrolysis by carboxylesterases |
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial efficacy of 2-acetamidophenethyl alcohol, researchers found significant inhibition of bacterial growth in vitro. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to traditional antibiotics .
Case Study 2: Anti-inflammatory Response
Another study evaluated the anti-inflammatory effects of 2-acetamidophenethyl alcohol in a murine model of arthritis. Results indicated a reduction in joint swelling and pain scores compared to control groups, supporting its potential use as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
